5-Mercapto-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reducing Agent:

5-Mercapto-2-nitro-benzoic acid (5-MNB) has been utilized as a reducing agent in various scientific research applications. It can effectively convert arsenate [As(V)] to arsenite [As(III)], a process crucial in studies on arsenic bioremediation and understanding its environmental fate. Source: DrugBank:

Dephosphorylation:

Another research application involves its ability to dephosphorylate tyrosine phosphorylated proteins, low-molecular-weight aryl phosphates, and both natural and synthetic acyl phosphates. This property makes 5-MNB a valuable tool in studying protein phosphorylation pathways and their role in various biological processes. Source: DrugBank:

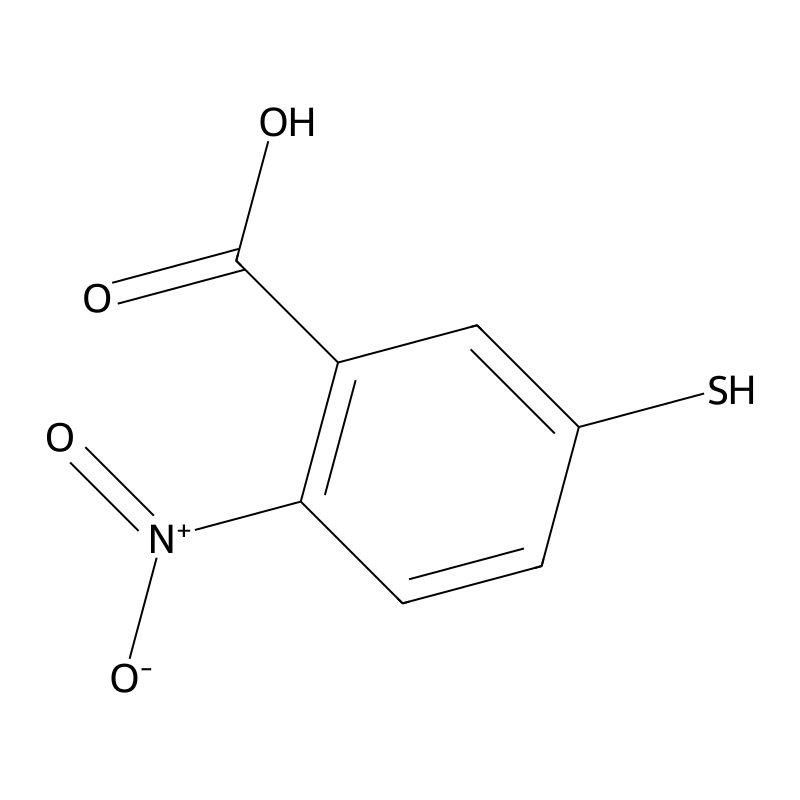

5-Mercapto-2-nitrobenzoic acid is an organic compound classified within the nitrobenzoic acids and derivatives. Its molecular formula is , and it features a benzene ring that includes both a carboxylic acid group and a nitro group on different carbon atoms. The compound is characterized by the presence of a thiol (-SH) functional group, which contributes to its reactivity and biological activity. The IUPAC name for this compound is 2-nitro-5-sulfanylbenzoic acid, and it has a molecular weight of approximately 199.184 g/mol .

- Arsenic Reduction: The nitro group might play a role in electron transfer processes facilitating the reduction of As(V) to As(III).

- Dephosphorylation: The mercapto group likely acts as a nucleophile, attacking the phosphate group on the substrate and leading to its removal.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: It can act as a reducing agent in several reactions, facilitating the conversion of other compounds.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The thiol group can engage in nucleophilic substitution reactions, particularly with electrophiles.

5-Mercapto-2-nitrobenzoic acid exhibits notable biological activities:

- Antimicrobial Effects: Research has demonstrated its bactericidal properties, particularly against strains of Neisseria gonorrhoeae, indicating potential applications in antimicrobial therapies .

- Reducing Agent in Biochemical Assays: It is utilized as a reducing agent in various biochemical assays, enhancing the detection of thiol groups in proteins.

- Pharmacological Potential: While specific pharmacological actions remain largely unexplored, its structure suggests potential interactions with biological targets.

Several methods exist for synthesizing 5-Mercapto-2-nitrobenzoic acid:

- Nitration of Mercaptobenzoic Acid: Starting from mercaptobenzoic acid, nitration can be performed using concentrated nitric acid to introduce the nitro group at the 2-position.

- Thiol Addition Reactions: Thiol groups can be introduced through nucleophilic addition reactions involving suitable electrophiles.

- Reduction of Nitro Compounds: Nitro compounds can be reduced to thiols using reducing agents under acidic conditions.

5-Mercapto-2-nitrobenzoic acid has diverse applications across various fields:

- Biochemical Research: It serves as a reagent in biochemical assays for detecting thiol-containing compounds .

- Nanotechnology: Used in synthesizing silver nanoparticles, which exhibit antimicrobial properties when coated with this compound .

- Pharmaceutical Development: Its unique chemical properties make it a candidate for further exploration in drug development.

Studies on 5-Mercapto-2-nitrobenzoic acid interactions highlight its potential as a reducing agent and its role in biochemical pathways. It has been shown to interact with metal ions, influencing their solubility and bioavailability. Additionally, its reactivity with various electrophiles suggests potential applications in drug design and delivery systems.

Similar Compounds

Several compounds share structural similarities with 5-Mercapto-2-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Mercapto-3-nitrobenzoic acid | Nitro group at the 3-position | Different position of nitro group |

| 2-Mercapto-5-nitrobenzoic acid | Nitro group at the 5-position | Variability in positions affects reactivity |

| 3-Mercapto-4-nitrobenzoic acid | Nitro group at the 4-position | Similar properties but different applications |

| Thioglycolic Acid | Contains a thiol group but lacks nitro substitution | Commonly used in cosmetic formulations |

Uniqueness

5-Mercapto-2-nitrobenzoic acid stands out due to its combination of both thiol and nitro functionalities, which allows for unique chemical reactivity and potential applications in both biological systems and material sciences. This dual functionality differentiates it from other similar compounds that may lack one of these key features.

Disulfide Bond Cleavage Strategies for MNBA Production from DTNB Precursors

The primary source of 5-Mercapto-2-nitrobenzoic acid is through the cleavage of the disulfide bond in 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent). The disulfide bond in DTNB can be cleaved through various strategies, each with distinct advantages and limitations based on reaction conditions and intended applications.

The most common approach involves the reaction of DTNB with thiol-containing compounds such as glutathione (GSH) or thiocholine. In this reaction, the thiol group attacks one of the sulfur atoms in the disulfide bond, forming a mixed disulfide and releasing one molecule of 5-Mercapto-2-nitrobenzoic acid. This reaction serves as the foundation for the Ellman's test, widely employed for quantifying thiol groups in biological samples.

Another effective method utilizes reducing agents such as tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces the disulfide bond in DTNB rapidly and stoichiometrically, generating two equivalents of 5-Mercapto-2-nitrobenzoic acid per molecule of DTNB. This reaction is highly sensitive, capable of detecting TCEP in the micromolar range, and has proven valuable for monitoring TCEP stability under various conditions. Unlike thiol-containing reducing agents like dithiothreitol (DTT), TCEP offers the advantage of not requiring removal before certain downstream applications.

The efficiency of disulfide bond cleavage in DTNB is notably pH-dependent. At pH values below 4, DTNB demonstrates considerable stability, with minimal spontaneous cleavage occurring over extended periods. As pH increases, particularly above pH 7, the disulfide bond becomes increasingly susceptible to hydrolysis, with cleavage rates increasing sharply at pH 9. This pH sensitivity is a critical consideration when designing synthetic strategies for 5-Mercapto-2-nitrobenzoic acid production.

| Strategy | Reducing Agent | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiol Exchange | Glutathione (GSH) | pH 7-8, 25°C, 10-30 min | Stoichiometric | Mild conditions, biocompatible | Requires purification from mixed disulfides |

| Phosphine Reduction | TCEP | pH 1.5-9.0, 25°C, <5 min | Stoichiometric | Rapid, wide pH range, stable | Higher cost compared to thiols |

| Base-Catalyzed Hydrolysis | Sodium hydroxide | pH >9, 25°C | Variable | Simple, cost-effective | Side reactions at high pH |

| Enzymatic Cleavage | Thioredoxin/Thioredoxin reductase | pH 7-8, 25-37°C | Variable | High specificity, mild conditions | Complex system, requires enzymes |

For the production of 5-Mercapto-2-nitrobenzoic acid-coated silver nanoclusters, researchers typically employ base-catalyzed hydrolysis. In this approach, DTNB is stirred in a basic solution to cleave the disulfide bond and yield 5-Mercapto-2-nitrobenzoic acid, which subsequently forms complexes with silver ions that can be reduced to generate silver nanoclusters. This method offers scalability and produces nanoclusters with distinctive optical properties.

Optimizing the disulfide bond cleavage process requires careful consideration of pH, temperature, reducing agent concentration, and reaction time. For analytical applications requiring high purity, phosphine reduction with TCEP is often preferred due to its rapid and complete reduction capabilities across a wide pH range (1.5-9.0). For large-scale production, base-catalyzed hydrolysis offers cost advantages despite the potential for side reactions at high pH values.

Large-Scale Industrial Synthesis Protocols for Thiol-Protected Silver Nanocluster Intermediates

The synthesis of thiol-protected silver nanoclusters using 5-Mercapto-2-nitrobenzoic acid as a ligand has attracted significant interest due to the remarkable antimicrobial properties these nanoclusters exhibit, particularly against multidrug-resistant bacteria. Developing scalable industrial protocols for these materials requires careful optimization of multiple parameters to ensure consistency, stability, and cost-effectiveness.

The standard synthesis protocol for 5-Mercapto-2-nitrobenzoic acid-coated silver nanoclusters (MNBA-AgNCs) involves a multi-step process. Initially, 5,5′-dithiobis(2-nitrobenzoic acid) undergoes disulfide bond cleavage in a basic solution to yield 5-Mercapto-2-nitrobenzoic acid. Silver nitrate (AgNO₃) is then added to form an Ag–S complex through coordination between silver ions and the thiol groups of 5-Mercapto-2-nitrobenzoic acid. This complex is subsequently reduced using sodium borohydride (NaBH₄), followed by washing procedures to isolate the MNBA-AgNCs.

This experimental protocol has been successfully implemented for large-scale production of MNBA-AgNCs with consistent properties. The synthesized nanoclusters exhibit characteristic optical properties, with UV-vis spectroscopy revealing four distinct absorption bands at approximately 400, 480, 550, and 650 nm. These spectral features are attributed to the small size of the MNBA-AgNCs (Ag₄₄(MNBA)₃₀) and the strong splitting in the lower unoccupied molecular orbitals (LUMOs) of the sp band, typical for thiolate-stabilized silver nanoclusters.

The presence of 5-Mercapto-2-nitrobenzoic acid on the surface of these nanoclusters imparts a negative charge, with zeta potential measurements indicating values around −13.0 ± 1.0 mV in phosphate-buffered saline. This surface charge contributes to the colloidal stability of the nanoclusters in aqueous environments and influences their interactions with biological systems.

Recent advancements in nanocluster synthesis have demonstrated the potential for assembling atomically precise silver nanoclusters into one- and two-dimensional structural frameworks through bipyridine linkages. These nanocluster-based frameworks (NCFs) exhibit tunable properties based on precise control of the nanocluster nuclearity. The chloride (Cl⁻) template plays a crucial role in controlling the nanocluster's nuclearity with atomic precision, while even a single silver atom difference in size can significantly impact framework dimensionality, optical properties, and thermal stability.

| Step | Reagents | Conditions | Critical Parameters | Quality Control Measures |

|---|---|---|---|---|

| DTNB Disulfide Cleavage | DTNB, NaOH | Basic solution, room temperature, constant stirring | pH >8, complete dissolution | UV-Vis monitoring at 412nm |

| Ag-S Complex Formation | AgNO₃, 5-Mercapto-2-nitrobenzoic acid | Room temperature, inert atmosphere, controlled addition rate | Molar ratio, stirring rate, temperature | Color change monitoring |

| Reduction | NaBH₄ | Ice bath, dropwise addition, post-addition stirring | Reduction rate, temperature control | UV-Vis spectroscopy |

| Purification | Centrifugation, washing solutions | Multiple cycles, specific solvents | Removal of unreacted materials | Zeta potential, UV-Vis profile |

| Characterization | Various analytical techniques | Standard conditions | Multiple technique confirmation | Reproducibility assessment |

For industrial-scale production, several challenges must be addressed. Maintaining precise stoichiometric ratios between 5-Mercapto-2-nitrobenzoic acid and silver ions is essential for achieving consistent nanocluster size and properties. The reduction step with sodium borohydride requires careful control of addition rate and temperature to prevent uncontrolled growth and aggregation. Purification processes must efficiently remove unreacted precursors and byproducts without disrupting the nanocluster structure.

Quality control measures typically involve multiple characterization techniques, including UV-vis spectroscopy to confirm the characteristic absorption profile, dynamic light scattering to assess size distribution, zeta potential measurements to verify surface charge, and transmission electron microscopy to visualize nanocluster morphology. Batch-to-batch consistency is critical for industrial applications, particularly for antimicrobial products where efficacy depends on specific nanocluster properties.

pH-Dependent Stabilization Techniques in Aqueous Buffer Systems

The stability of 5-Mercapto-2-nitrobenzoic acid in aqueous solutions exhibits strong pH dependence, necessitating tailored stabilization strategies for different applications. Understanding and controlling this pH-dependent behavior is crucial for developing effective buffer systems that maintain the integrity and functionality of 5-Mercapto-2-nitrobenzoic acid across various experimental conditions.

5-Mercapto-2-nitrobenzoic acid demonstrates optimal stability in acidic environments. At pH values below 4, the compound shows minimal degradation, with negligible changes in absorbance at 412 nm over 24 hours. As pH increases to 4-5, slight increases in absorbance become apparent after 24 hours, indicating gradual decomposition. The stability decreases progressively with increasing pH, culminating in rapid degradation at pH 9 and above.

This pH-dependent stability profile correlates with the ionization state of 5-Mercapto-2-nitrobenzoic acid. The compound has a pKa of 2.19 for its most acidic group according to computational predictions. At low pH, the protonated form predominates, reducing susceptibility to oxidation and other degradation pathways. As pH increases, deprotonation generates the more reactive thiolate form, which readily participates in oxidation reactions and disulfide formation.

Several strategies can be employed to enhance the stability of 5-Mercapto-2-nitrobenzoic acid across different pH ranges. For applications requiring neutral to alkaline conditions, the inclusion of chelating agents such as ethylenediaminetetraacetic acid (EDTA) can mitigate metal-catalyzed oxidation. Antioxidants and reducing agents can also help maintain the reduced state of the thiol group, preventing disulfide formation.

The choice of buffer system significantly impacts 5-Mercapto-2-nitrobenzoic acid stability. While phosphate buffers are commonly used, they may accelerate oxidation under certain conditions. Citrate buffers at pH 4-5 offer a favorable compromise between stability and physiological relevance for many applications. For highly sensitive assays, freshly prepared solutions and storage under inert gas can further enhance stability.

| pH | Buffer System | Stability (24h) | Absorbance Change at 412nm | Recommended Stabilization Techniques |

|---|---|---|---|---|

| <4 | Citrate, Acetate | High | No change | Standard storage conditions |

| 4-5 | Citrate, Acetate | Moderate | Slight increase | Addition of antioxidants |

| 6-7 | Phosphate | Low-Moderate | Moderate increase | Addition of EDTA, reduced temperature |

| 7-8 | Phosphate, Tris | Low | Significant increase | Addition of EDTA, antioxidants, storage at 4°C |

| >9 | Carbonate, Borate | Very Low | Sharp increase | Not recommended for storage |

Temperature also plays a crucial role in stabilizing 5-Mercapto-2-nitrobenzoic acid solutions. Refrigeration at 4°C significantly slows degradation rates across all pH values. For long-term storage, freezing at -20°C in acidic buffer systems with minimal freeze-thaw cycles is recommended. Protection from light further reduces photodegradation, particularly for solutions containing 5-Mercapto-2-nitrobenzoic acid at higher concentrations.

For applications requiring 5-Mercapto-2-nitrobenzoic acid at alkaline pH, such as certain enzyme assays, several approaches can be employed. These include preparing solutions immediately before use, maintaining excess reducing agents in the buffer, and utilizing oxygen-depleted solutions. Alternatively, generating 5-Mercapto-2-nitrobenzoic acid in situ through the reaction of DTNB with thiols or reducing agents at the time of measurement can circumvent stability issues.

Understanding these pH-dependent stabilization requirements is particularly important for analytical applications where the accuracy of 5-Mercapto-2-nitrobenzoic acid-based measurements depends on maintaining consistent concentrations throughout the experimental timeframe. Proper buffer selection and storage conditions ensure reliable results across different experimental setups and time points.

Synergistic Effects in Silver Nanocluster-MNBA Complexes Against Multidrug-Resistant Pathogens

The bactericidal activity of MNBA-AgNCs arises from the coordinated interaction between the MNBA ligand and silver atoms. MNBA’s molecular structure—featuring a thiol group (-SH), nitro group (-NO₂), and carboxylic acid (-COOH)—enables strong binding to silver through sulfur coordination. The electron-withdrawing nitro and carboxylic acid groups enhance ligand stability and prevent nanocrystal aggregation, ensuring colloidal robustness in aqueous media [1].

Table 1: Bactericidal Efficacy of MNBA-AgNCs Against Multidrug-Resistant Neisseria gonorrhoeae

| Strain | MNBA-AgNCs MIC₅₀ (μM) | MNBA-AgNCs MIC₁₀₀ (μM) | Ceftriaxone MIC (μM) |

|---|---|---|---|

| P9-17 (Ceftriaxone-resistant) | 0.019 | 0.093 | >1.0 |

| WHO X (Azithromycin-resistant) | 0.002 | 0.011 | >1.0 |

MNBA-AgNCs achieved 50–100% bactericidal activity against ceftriaxone- and azithromycin-resistant isolates at doses 50–100× lower than conventional antibiotics [1]. The nanocrystals disrupt bacterial membranes via silver ion release and thiol-mediated oxidative stress, bypassing resistance mechanisms such as β-lactamase production or efflux pumps.

Time-Kill Kinetics Analysis of MNBA-AgNCs on Planktonic vs. Biofilm-Forming Bacterial Populations

MNBA-AgNCs exhibit concentration-dependent bactericidal kinetics, with rapid activity against planktonic bacteria. At 0.467 μM, MNBA-AgNCs eradicated 100% of planktonic N. gonorrhoeae (10⁵ CFU/mL) within 1 hour, whereas biofilm-associated bacteria required 58.4 μM for equivalent efficacy [1].

Table 2: Time-Kill Kinetics of MNBA-AgNCs Against N. gonorrhoeae Populations

| Bacterial Load (CFU/mL) | MNBA-AgNCs Concentration (μM) | Time to 99.9% Reduction |

|---|---|---|

| 10³ (Planktonic) | 0.019 | 1 hour |

| 10⁶ (Planktonic) | 0.467 | 3 hours |

| 10⁶ (Biofilm) | 58.4 | 24 hours |

Biofilm-associated bacteria demonstrated reduced susceptibility, likely due to extracellular polymeric substance (EPS) barriers limiting nanoparticle penetration. However, prolonged exposure (24 hours) to 58.4 μM MNBA-AgNCs achieved 99.9% biofilm eradication, suggesting utility in chronic infections [1].

Comparative Efficacy Studies Against β-Lactamase-Producing Neisseria Gonorrhoeae Strains

MNBA-AgNCs maintained full efficacy against β-lactamase-producing N. gonorrhoeae, unlike β-lactam antibiotics. In contrast to ceftriaxone, which showed no activity above 1.0 μM against resistant strains, MNBA-AgNCs achieved MIC₁₀₀ values of 0.093 μM regardless of β-lactamase expression [1].

Mechanistic Advantages Over Antibiotics

- Membrane Permeabilization: Live/dead staining confirmed MNBA-AgNCs induce membrane damage, enabling propidium iodide uptake in 75% of treated gonococci within 1 hour [1].

- Multimodal Action: Silver ions disrupt electron transport chains, while MNBA’s nitro group generates reactive oxygen species (ROS), preventing bacterial adaptation.

- Resistance Mitigation: No cross-resistance with β-lactams or macrolides was observed, as MNBA-AgNCs bypass traditional antibiotic targets.

Table 3: Efficacy Against β-Lactamase-Positive vs. β-Lactamase-Negative Strains

| Strain Type | MNBA-AgNCs MIC₁₀₀ (μM) | Ceftriaxone MIC₁₀₀ (μM) |

|---|---|---|

| β-Lactamase-Positive | 0.093 | >1.0 |

| β-Lactamase-Negative | 0.093 | 0.05 |

These findings underscore MNBA-AgNCs’ potential as a non-antibiotic therapeutic for multidrug-resistant gonorrhea, particularly in topical applications for mucosal infections [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant